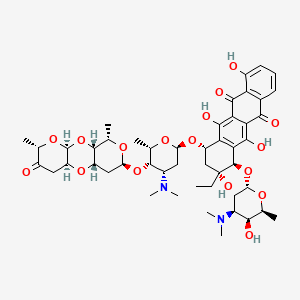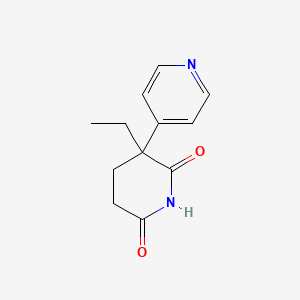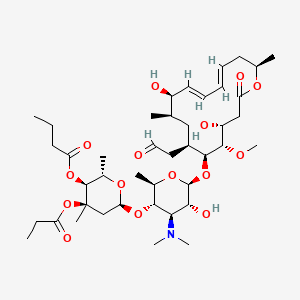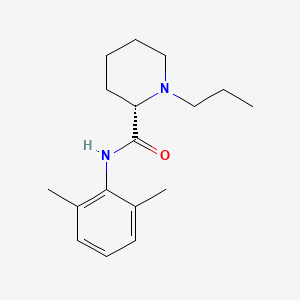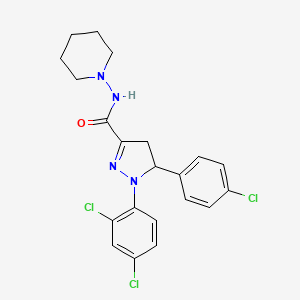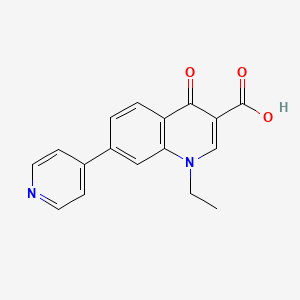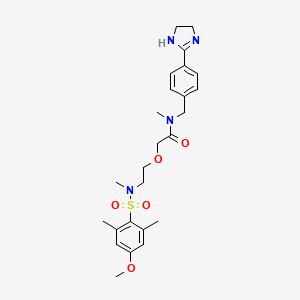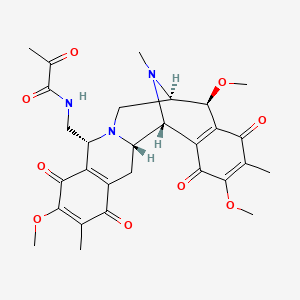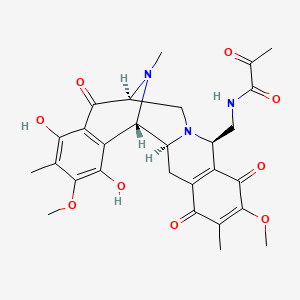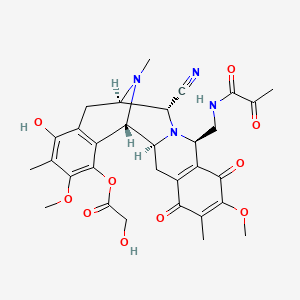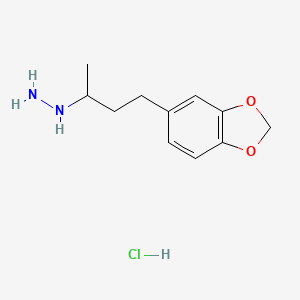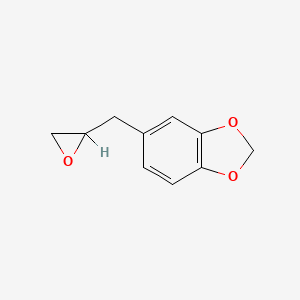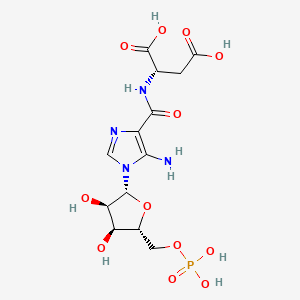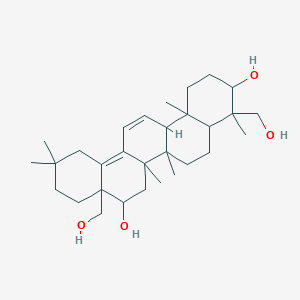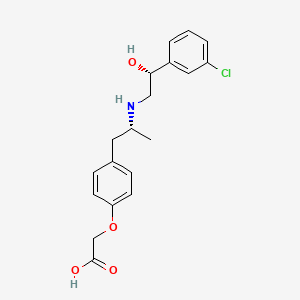
SB-206606
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
SB-206606 is a complex organic compound that features a chlorophenyl group, a hydroxyethyl group, and a phenoxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SB-206606 typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 3-chlorophenyl intermediate through chlorination reactions.
Hydroxyethylation: The chlorophenyl intermediate undergoes hydroxyethylation to introduce the hydroxyethyl group.
Amidation: The hydroxyethylated intermediate is then subjected to amidation reactions to form the amino propyl group.
Phenoxyacetic Acid Coupling: Finally, the amino propyl intermediate is coupled with phenoxyacetic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Large-scale synthesis might also employ continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.
Catalysis: It may act as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound might be used in the development of new materials with specific properties.
作用機序
The mechanism of action of SB-206606 involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and amino groups may facilitate binding to active sites, while the chlorophenyl group can enhance specificity and affinity. The phenoxyacetic acid moiety might play a role in modulating the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 2-(4-((2R)-2-(((2R)-2-(3-Fluorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
- 2-(4-((2R)-2-(((2R)-2-(3-Bromophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
Uniqueness
The presence of the 3-chlorophenyl group distinguishes this compound from its analogs, potentially leading to unique chemical and biological properties. The specific arrangement of functional groups may result in different reactivity and interaction profiles compared to similar compounds.
特性
CAS番号 |
116049-78-6 |
|---|---|
分子式 |
C19H22ClNO4 |
分子量 |
363.8 g/mol |
IUPAC名 |
2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1 |
InChIキー |
ZGGNJJJYUVRADP-ACJLOTCBSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |
異性体SMILES |
C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CC(=CC=C2)Cl)O |
正規SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |
外観 |
Solid powder |
Key on ui other cas no. |
116049-78-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid 2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid BRL 37344 BRL 37344, (R*,R*)-(+-)-isomer BRL 37344A BRL-37344 BRL-37344 sodium SB 206606 SB-206606 sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


